Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUVLJDKQGPXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Pathways Toward Ethyl 1h Imidazo 4,5 B Pyridine 2 Carboxylate and Its Analogs
Cyclocondensation Approaches to the Imidazo[4,5-b]pyridine Core
Cyclocondensation reactions represent a fundamental and widely employed strategy for the construction of the imidazo[4,5-b]pyridine skeleton. These methods typically involve the formation of the imidazole (B134444) ring by reacting a disubstituted pyridine (B92270) precursor with a suitable reagent that provides the remaining carbon and nitrogen atoms of the imidazole ring.
Reactions Involving 2,3-Diaminopyridine (B105623) Precursors
A primary and classical route to the imidazo[4,5-b]pyridine core is the Phillips-Ladenburg synthesis, which involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives. princeton.eduresearchgate.netresearchgate.netacs.orgvirginia.edu This method is analogous to the synthesis of benzimidazoles from o-phenylenediamine (B120857). virginia.edursc.org For the synthesis of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate, suitable C2-synthons are reagents like diethyl oxalate (B1200264) or ethyl 2-oxoacetate.
The reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as an aldehyde, followed by an oxidative cyclocondensation, is a well-established method for generating 2-substituted imidazo[4,5-b]pyridines. princeton.eduresearchgate.net In a typical procedure, the diamine and the carbonyl compound are heated, often in the presence of an acid catalyst or an oxidizing agent, to facilitate the cyclization and subsequent aromatization to the imidazole ring. While specific conditions for the reaction with diethyl oxalate to form the target ethyl ester are not extensively detailed in the provided results, the general principle of the Phillips-Ladenburg reaction supports its feasibility. rsc.org
| Reactant 1 | Reactant 2 | Product | General Method | Key Features |
|---|---|---|---|---|
| 2,3-Diaminopyridine | Carboxylic Acids/Aldehydes | 2-Substituted 1H-imidazo[4,5-b]pyridines | Phillips-Ladenburg Synthesis/Oxidative Cyclocondensation | Fundamental approach; often requires heating or catalysts. princeton.eduresearchgate.netrsc.org |
| 2,3-Diaminopyridine | Diethyl oxalate or Ethyl 2-oxoacetate (postulated) | This compound | Cyclocondensation | Direct route to the target compound. |
Tandem Reaction Sequences from Substituted Nitropyridines
Modern synthetic strategies often employ tandem or one-pot reactions starting from readily available precursors to enhance efficiency and reduce the number of synthetic steps. A prominent example is the synthesis of the imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine (B167233). acs.orgresearchgate.netnih.gov This approach involves a sequence of reactions, typically a nucleophilic aromatic substitution (SNAr), followed by the reduction of the nitro group and subsequent intramolecular cyclization.
The process commences with the SNAr reaction of 2-chloro-3-nitropyridine with a primary amine. The resulting N-substituted-3-nitro-2-aminopyridine intermediate is then subjected to a reduction of the nitro group, commonly using reducing agents like zinc in the presence of an acid, to yield an in-situ generated N-substituted-2,3-diaminopyridine. acs.orgresearchgate.net This diamine intermediate then undergoes heterocyclization with a suitable carbonyl compound. acs.orgresearchgate.net For the synthesis of 2-substituted imidazo[4,5-b]pyridines, this final cyclization is typically achieved by reacting the diamine with an aldehyde. acs.orgresearchgate.net This tandem methodology offers a high degree of flexibility in introducing substituents on the imidazole and pyridine rings.
Catalysis in Imidazo[4,5-b]pyridine Synthesis
Catalysis plays a pivotal role in the modern synthesis of imidazo[4,5-b]pyridines, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. Both transition metal and non-metal-based catalytic systems have been effectively utilized.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed amidation)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amidation, have emerged as powerful tools for the formation of C-N bonds in the synthesis of N-heterocycles. nih.govacs.orgchemrxiv.orgunimi.it This methodology is applicable to the synthesis of the imidazo[4,5-b]pyridine core, typically starting from a halogenated pyridine precursor. researchgate.netacs.org
In this context, a 2-chloro-3-aminopyridine derivative can be coupled with a primary amide in a palladium-catalyzed reaction, followed by an in-situ cyclization and dehydration to furnish the imidazo[4,5-b]pyridine ring system. acs.org The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos often being employed to facilitate the coupling. acs.orgacs.org This approach allows for the regioselective synthesis of substituted imidazo[4,5-b]pyridines and has been successfully applied to the synthesis of various analogues. acs.org
| Precursor | Coupling Partner | Catalyst System | Reaction Type | Key Features |
|---|---|---|---|---|
| 2-Chloro-3-amino-pyridines | Primary Amides | Pd catalysts with ligands like Me4tBu-XPhos | Amide Coupling/Cyclization | Regioselective synthesis in a single vessel. acs.org |
| 2-Halo imidazo[4,5-b]pyridines | Pyridone Nucleophiles | Pd(OAc)2/Xantphos | Buchwald-Hartwig Cross-Coupling | Facile access to C2-substituted analogues. |
Lewis Acid and Heterogeneous Catalysis (e.g., Zinc Triflate, Al³⁺-K10 clay)
Lewis acids are effective catalysts for various organic transformations, including the synthesis of imidazole derivatives. Zinc triflate has been reported as a catalyst for the synthesis of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives, a related isomer of the target scaffold. These catalysts typically activate the carbonyl group of the aldehyde or ketone reactant, facilitating the nucleophilic attack by the diamine precursor and promoting the subsequent cyclization.
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. Al³⁺-exchanged K10 montmorillonite (B579905) clay has been successfully employed as a solid acid catalyst for the efficient synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines via intramolecular cyclization. princeton.edu This environmentally benign catalyst demonstrates high efficiency, tolerates a variety of functional groups, and can be reused multiple times with only a slight decrease in yield. The reactions are often carried out under mild conditions and offer operational simplicity.
Photocatalytic Strategies
Visible-light photocatalysis has emerged as a powerful and green tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. While much of the research on the photocatalysis of imidazopyridines has focused on the C-H functionalization of the pre-formed heterocyclic core, the principles of photoredox catalysis can also be applied to the construction of the imidazole ring itself. nih.govacs.org
The synthesis of related benzimidazoles has been achieved through visible-light-induced condensation cyclization of o-phenylenediamines and aromatic aldehydes using organic dyes like fluorescein (B123965) as a photocatalyst. acs.org This approach avoids the need for additional oxidants or metal catalysts. acs.org Similarly, visible-light-induced photocatalytic aerobic oxidation followed by a [3+2] cycloaddition and aromatization cascade has been developed for the de novo synthesis of imidazoles from secondary amines and isocyanides. acs.org These methods highlight the potential for developing photocatalytic strategies for the synthesis of the imidazo[4,5-b]pyridine core, offering a sustainable alternative to traditional thermal methods. The formation of C-N bonds, a key step in imidazole synthesis, can be facilitated by photoredox catalysis, which has been explored for various nitrogen-containing heterocycles. nih.gov
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is a crucial step towards developing sustainable and environmentally benign processes. Key areas of focus include the use of greener reaction media and the development of efficient, atom-economical reactions.
Solvent-Free and Aqueous Reaction Media
The use of solvent-free or aqueous reaction conditions represents a significant advancement in the green synthesis of imidazo[4,5-b]pyridine derivatives. Traditional organic solvents often pose environmental and health risks, prompting the exploration of safer alternatives.
One notable approach involves the condensation of 2,3-diaminopyridine with substituted aryl aldehydes in water under thermal conditions. This method has been shown to produce 2-substituted-1H-imidazo[4,5-b]pyridines in excellent yields without the need for any external oxidative reagents beilstein-journals.org. The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and readily available nature. Furthermore, in some cases, the product precipitates from the reaction mixture, simplifying the purification process.
Solvent-free reactions, often facilitated by microwave irradiation or solid-phase catalysts, offer another avenue for green synthesis. These methods can lead to shorter reaction times, higher yields, and reduced waste generation compared to conventional solvent-based approaches. For instance, the synthesis of various heterocyclic compounds, including imidazole derivatives, has been successfully achieved under solvent-free conditions using catalysts like molecular iodine or ascorbic acid mdpi.com.
| Reaction Type | Reactants | Solvent | Conditions | Yield | Reference |
| Condensation | 2,3-diaminopyridine, Aryl aldehydes | Water | Thermal | Excellent | beilstein-journals.org |
| Condensation | Benzil, Benzonitrile derivatives, Primary amines | Solvent-free | I2 catalyst, 100 °C | High | mdpi.com |
Air Oxidation Methodologies for Cyclization
A key step in the synthesis of the imidazo[4,5-b]pyridine core is the oxidative cyclization of the intermediate formed from the condensation of a diaminopyridine with a suitable carbonyl compound. Traditionally, this oxidation has been carried out using stoichiometric amounts of often hazardous oxidizing agents. A greener alternative that has gained traction is the use of air as the oxidant.
Regioselectivity Control and Yield Optimization in Ester Synthesis
The synthesis of this compound from unsymmetrically substituted 2,3-diaminopyridines presents a challenge in controlling the regioselectivity of the cyclocondensation reaction. The two non-equivalent amino groups can lead to the formation of two constitutional isomers.
The classical Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a common method for forming the imidazole ring. When applied to the synthesis of this compound, 2,3-diaminopyridine is reacted with diethyl oxalate or a related α-ketoester. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the pyridine ring. For instance, electron-donating or withdrawing groups at different positions can direct the initial nucleophilic attack of one amino group over the other, thereby favoring the formation of a specific regioisomer.
Palladium-catalyzed amidation of 2-chloro-3-amino-pyridines followed by in situ cyclization has also been explored for the regioselective synthesis of substituted imidazo[4,5-b]pyridines, offering an alternative route with potentially high yields and good control over the substitution pattern researchgate.net.
| Starting Material | Reagent | Key Factor for Regioselectivity | Potential for Yield Optimization | Reference |
| Substituted 2,3-diaminopyridine | Diethyl oxalate | Electronic/steric effects of substituents | Catalyst, temperature, water removal | researchgate.net |
| 2-Chloro-3-aminopyridine | Primary amides | Nature of palladium catalyst and ligand | Reaction conditions (solvent, temp.) | researchgate.net |
Multi-component Reaction Strategies for Diversification
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
For the synthesis of imidazo[4,5-b]pyridine analogs, several MCR strategies have been developed. A notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide beilstein-journals.orgmdpi.com. This reaction can be catalyzed by Lewis or Brønsted acids and allows for the introduction of diverse substituents at various positions of the imidazopyridine core. By carefully selecting the starting materials, a wide range of analogs of this compound can be accessed, although direct synthesis of the carboxylate at the 2-position via this method can be challenging and may require subsequent functional group transformations.
Another MCR approach involves the one-pot reaction of a diaminopyridine, an aldehyde, and an azide, catalyzed by copper. This domino reaction leads to the formation of valuable imidazo[4,5-b]pyridines with a high degree of substrate scope and diversity beilstein-journals.org. While not directly yielding the target ester, this method provides a versatile platform for the synthesis of a library of related compounds that can be further elaborated.
The development of novel MCRs continues to be an active area of research, with the potential to provide even more efficient and versatile routes to this compound and its derivatives, facilitating the exploration of their structure-activity relationships.
| MCR Type | Components | Catalyst | Product Scope | Reference |
| Groebke–Blackburn–Bienaymé | Aminopyridine, Aldehyde, Isocyanide | Lewis/Brønsted Acid | Diverse substituted imidazopyridines | beilstein-journals.orgmdpi.com |
| Copper-catalyzed amination | Diaminopyridine, Aldehyde, Azide | Copper | Wide substrate extent and diversity | beilstein-journals.org |
Elucidation of Reaction Mechanisms and Kinetic Profiles
Mechanistic Pathways of Imidazo[4,5-b]pyridine Ring Formation
The synthesis of the imidazo[4,5-b]pyridine core, particularly in compounds like Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate, typically involves the condensation of a 2,3-diaminopyridine (B105623) derivative with an α-ketoester, such as diethyl ketomalonate. wikipedia.org This process proceeds through a series of reactive intermediates, culminating in the formation of the fused bicyclic system.
Investigation of Imine and Immonium Intermediate Species
The initial step in the reaction cascade is the nucleophilic attack of one of the amino groups of 2,3-diaminopyridine on a carbonyl group of the α-ketoester. This addition-elimination sequence leads to the formation of an imine intermediate. The formation of imines is a well-established reversible reaction, often driven to completion by the removal of water. nih.gov
Subsequent intramolecular cyclization is a critical step in the formation of the imidazole (B134444) ring. The remaining free amino group at the C3 position of the pyridine (B92270) ring acts as a nucleophile, attacking the electrophilic carbon of the imine or a protonated immonium species. The involvement of an immonium ion, which is more electrophilic than the corresponding imine, can be facilitated in the presence of acid catalysts. This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate, which then undergoes dehydration to yield the aromatic imidazo[4,5-b]pyridine ring system. While direct experimental evidence for the isolation of these specific imine and immonium intermediates in the synthesis of this compound is not extensively detailed in the available literature, their existence is inferred from established mechanisms of similar heterocyclic ring formations. nih.gov
Role of Solvent Effects (e.g., Water Activation) in Heteroannulation Processes
The solvent plays a crucial role in the heteroannulation process, influencing both the rate and outcome of the reaction. In the context of the formation of the imidazo[4,5-b]pyridine ring, the solvent can affect the stability of intermediates and transition states.
Water, often a byproduct of the initial imine formation, can also play a more active role. In some intramolecular cyclization reactions, water molecules can act as a proton shuttle, facilitating the necessary proton transfers for the reaction to proceed. mdpi.comnih.gov This "water-activation" can be particularly important in the final dehydration step that leads to the aromatic imidazole ring. The ability of protic solvents to solvate and stabilize charged intermediates, such as the immonium ion, can also influence the reaction pathway. The choice of solvent can therefore be a critical parameter in optimizing the synthesis of this compound.
Prototropic Isomerization Pathways and Tautomerism Studies
Imidazo[4,5-b]pyridine derivatives, including this compound, can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring and the pyridine ring. researchgate.net The position of the tautomeric equilibrium is influenced by factors such as the nature and position of substituents, the solvent, and temperature.
For 2-substituted imidazo[4,5-b]pyridines, the equilibrium between the 1H and 3H tautomers is of particular interest. Spectroscopic studies, such as UV and IR spectroscopy, combined with measurements of ionization constants, have been employed to investigate these equilibria. mdpi.com For instance, studies on 2-amino- and 2-mercapto-3-methyl-3H-imidazo[4,5-b]pyridine have shown that the equilibrium favors the amino and thione forms, respectively. mdpi.com
Computational methods, such as Density Functional Theory (DFT), have also been utilized to study the relative stabilities of different tautomers. These studies can provide valuable insights into the energetic landscape of the tautomerization process and help predict the predominant tautomer under specific conditions. For the broader class of substituted pyridines, the tautomeric equilibrium between hydroxy and pyridone forms has been extensively studied, revealing the significant influence of both electronic substituent effects and solvent polarity. nih.govirb.hr
Kinetic and Thermodynamic Considerations in Reaction Control
The synthesis of a specific isomer of a substituted imidazo[4,5-b]pyridine can be governed by either kinetic or thermodynamic control. Under kinetic control, the product that is formed fastest will predominate, whereas under thermodynamic control, the most stable product will be the major isomer.
In the context of the formation of substituted imidazo[4,5-b]pyridines, the reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred product. For instance, in the tautomerization of a related pyrido[2',1':2,3]imidazo[4,5-b]quinoline-12-ylcyanide, DFT studies have shown that the CH tautomer is both the kinetically and thermodynamically controlled product. This suggests that the reaction pathway leading to this tautomer has the lowest activation energy and that the product itself is the most stable among the possible isomers.
The interplay between reaction temperature, time, and the presence of catalysts can be crucial in determining the final product distribution. Lower temperatures and shorter reaction times often favor the kinetically controlled product, while higher temperatures and longer reaction times allow the system to reach equilibrium and form the thermodynamically more stable product. Understanding these principles is essential for the selective synthesis of desired isomers of functionalized imidazo[4,5-b]pyridines.
Computational and Theoretical Chemical Investigations
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of imidazo[4,5-b]pyridine derivatives. By employing various functionals and basis sets, researchers can accurately model the electronic structure and predict the chemical behavior of these molecules. DFT calculations for related imidazo[4,5-b]pyridine compounds are often performed using the B3LYP functional with a 6-31G(d,p) or similar basis set to obtain optimized geometries and electronic properties. uctm.edu These theoretical studies are crucial for understanding the structure-property relationships within this class of compounds.
HOMO-LUMO Orbital Analysis and Electronic Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic transitions and reactivity of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com
For imidazo[4,5-b]pyridine derivatives, the HOMO is typically distributed over the fused imidazole (B134444) and pyridine (B92270) rings, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is also often located on the heterocyclic core, highlighting its ability to accept electrons. The introduction of substituents, such as the ethyl carboxylate group, can modulate the energies of these orbitals and, consequently, the reactivity of the molecule.
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -6.5 | Electron-donating ability |
| LUMO Energy | ELUMO | -1.5 to -2.0 | Electron-accepting ability |
| Energy Gap | ΔE | 4.0 to 4.5 | Chemical reactivity and stability |
| Electronegativity | χ | 3.75 to 4.25 | Tendency to attract electrons |
| Chemical Hardness | η | 2.0 to 2.25 | Resistance to change in electron distribution |
| Global Electrophilicity Index | ω | 1.6 to 2.1 | Propensity to accept electrons |
This table presents typical calculated values for imidazo[4,5-b]pyridine derivatives and related heterocyclic systems based on DFT calculations found in the literature. The exact values for Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate may vary.
Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (usually blue), which are electron-deficient and susceptible to nucleophilic attack.
For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atoms of the pyridine and imidazole rings, as well as the oxygen atoms of the carboxylate group. These areas represent the most likely sites for protonation and coordination with electrophilic species. Conversely, the hydrogen atoms, particularly the N-H proton of the imidazole ring, would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles.
Molecular Modeling of Reaction Energetics and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of the imidazo[4,5-b]pyridine scaffold. nih.gov The most common synthetic routes involve the condensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds. mdpi.com Theoretical calculations can be used to map the potential energy surface of the reaction, identifying the transition states and intermediates involved in the cyclization process. nih.gov
By calculating the activation energies and reaction enthalpies, computational studies can predict the feasibility of different synthetic pathways and explain observed regioselectivity. For instance, in the synthesis of N-substituted imidazo[4,5-b]pyridines, DFT calculations can help determine why one nitrogen atom of the imidazole ring is preferentially alkylated over another. researchgate.net While a detailed study of the reaction energetics for the synthesis of this compound has not been reported, analogous studies on similar systems provide a framework for understanding the key steps, such as the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration. mdpi.com
Excited State Dynamics and Photo-processes
The photophysical properties of imidazo[4,5-b]pyridine derivatives are of significant interest for applications in materials science and as fluorescent probes. irb.hrijrpr.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited-state behavior of these molecules. irb.hr These calculations can predict absorption and emission wavelengths, as well as shed light on the nature of the electronic transitions. tandfonline.com
For some imidazo[4,5-b]pyridine derivatives, excited-state intramolecular proton transfer (ESIPT) is a key process that can lead to a large Stokes shift in their fluorescence spectra. nih.govnih.gov Theoretical studies can model the potential energy surface of the excited state to determine the barrier for proton transfer and the stability of the resulting tautomer. nih.gov
Furthermore, computational investigations can explore non-radiative decay channels, which are crucial for understanding the fluorescence quantum yield and photostability of these compounds. acs.orgnih.gov For instance, studies on related systems like 7-(2-thienyl)-imidazo[4,5-b]pyridine have identified conical intersections between the excited and ground state potential energy surfaces, which provide pathways for ultrafast internal conversion, thus quenching fluorescence. nih.govresearchgate.net These non-radiative processes are often characterized by significant structural distortions that lead the molecule to a point where the energy gap between the electronic states vanishes. chemrxiv.orgacs.org
Intermolecular Interaction Studies
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the physical properties of materials.
Hirshfeld surface analysis is a powerful computational technique used to visualize and quantify intermolecular contacts in a crystal lattice. uctm.edunih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between neighboring molecules. For various imidazo[4,5-b]pyridine derivatives, this analysis has revealed the prevalence of N-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions, which play a significant role in stabilizing the crystal structure. uctm.edu The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. nih.gov
Monte Carlo simulations have also been employed to study the interaction of imidazo[4,5-b]pyridine derivatives with surfaces, such as metals. uctm.edu These simulations can predict the adsorption energy and orientation of the molecules on the surface, which is relevant for applications like corrosion inhibition. uctm.edu
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 30 - 45 | Van der Waals interactions between hydrogen atoms. |
| C···H/H···C | 10 - 20 | Weak hydrogen bonding and van der Waals forces. |
| O···H/H···O | 10 - 20 | Conventional and weak hydrogen bonds involving oxygen. |
| N···H/H···N | 5 - 15 | Hydrogen bonds involving nitrogen atoms. |
| C···C | 3 - 7 | π-π stacking interactions between aromatic rings. |
This table summarizes typical contributions of intermolecular contacts to the Hirshfeld surface for related heterocyclic compounds, providing an expected profile for this compound. nih.gov
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. uctm.edu For instance, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nrel.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the 1H and 13C NMR spectra with a reasonable degree of accuracy. mdpi.com Discrepancies between the calculated and experimental spectra can help in the structural elucidation of complex molecules.
Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the vibrational modes, each calculated frequency can be assigned to specific stretching, bending, or torsional motions within the molecule. This detailed assignment aids in the interpretation of the experimental vibrational spectra. While no specific first-principles spectroscopic predictions for this compound are documented, this methodology is standard for the characterization of novel heterocyclic compounds.
Sophisticated Spectroscopic Characterization and Structural Determination
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of imidazo[4,5-b]pyridine derivatives. One-dimensional (1D) NMR (¹H and ¹³C) confirms the primary structure, while advanced two-dimensional (2D) techniques are employed for unambiguous assignment and conformational analysis.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of the imidazo[4,5-b]pyridine core typically displays characteristic signals for the aromatic protons. For instance, in related derivatives, the pyridine (B92270) ring protons appear as doublets and doublets of doublets in the aromatic region. The ethyl group of the carboxylate moiety presents as a characteristic triplet and quartet pattern in the upfield region. The N-H proton of the imidazole (B134444) ring usually appears as a broad singlet. irb.hr
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region (around 160-170 ppm), while the carbons of the fused aromatic rings appear in the 110-150 ppm range. irb.hrnih.gov
For N-alkylated derivatives of imidazo[4,5-b]pyridines, two-dimensional ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable. researchgate.net NOESY experiments detect through-space interactions between protons, which helps in determining the regiochemistry of substitution and provides insights into the molecule's preferred conformation in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyridine CH | 7.20 - 8.40 | 118 - 149 | Exact shifts and coupling patterns depend on position (C5, C6, C7). irb.hrsemanticscholar.org |
| Imidazole NH | 12.0 - 13.5 (broad) | N/A | Shift can be highly dependent on solvent and concentration. irb.hr |
| Imidazole/Pyridine Quaternary C | N/A | 125 - 155 | Includes bridgehead carbons and C2. irb.hrsemanticscholar.org |
| Ester C=O | N/A | ~162 | Typical range for an α,β-unsaturated ester conjugated to a heteroaromatic ring. nih.gov |
| Ester -OCH₂- | ~4.40 (quartet) | ~61 | |
| Ester -CH₃ | ~1.40 (triplet) | ~14 |
Note: The predicted values are based on data from structurally related imidazo[4,5-b]pyridine and ethyl carboxylate-containing heterocyclic compounds.
X-ray Crystallography for Solid-State Molecular and Crystal Structural Elucidation
Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate is not detailed in the provided sources, analysis of closely related derivatives offers significant structural insights.
Studies on compounds like 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]pyridine have shown that the core imidazo[4,5-b]pyridine ring system is planar. researchgate.net This planarity is a key structural feature of the fused heterocyclic system. In the crystal lattice, molecules of this class are often stabilized by intermolecular interactions such as hydrogen bonding (involving the imidazole N-H group) and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Interactive Data Table: Crystallographic Data for a Related Imidazo[4,5-b]pyridine Derivative
| Parameter | Value | Reference Compound |
| Crystal System | Monoclinic | Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate nih.gov |
| Key Structural Feature | Planar Ring System | 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]-pyridine researchgate.net |
| Intermolecular Forces | π–π stacking, C—H⋯O interactions | Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate nih.gov |
| Dihedral Angle | The imidazo[4,5-b]pyridine plane forms a significant dihedral angle with substituents. | 2-ethyl-1-ferrocenylsulfonyl-1H-imidazo[4,5-b]-pyridine researchgate.net |
Note: Data is for related structures and provides expected characteristics for the title compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), HRMS can verify the chemical formula, C₁₀H₉N₃O₂.
The fragmentation pathways under techniques like Electrospray Ionization (ESI-MS) provide valuable structural information. For related ethyl pyrazole-pyridine carboxylates, fragmentation is often initiated by the elimination of an ethanol molecule. researchgate.net Another common pathway for similar heterocyclic esters involves the loss of the ethoxy group (-OCH₂CH₃) followed by the elimination of a carbon monoxide (CO) molecule. researchgate.netasianpubs.org For the imidazo[4,5-b]pyridine core itself, fragmentation can involve cleavages that lead to stable benzoimidazole or pyridine-type cations. nih.gov
Interactive Data Table: Predicted HRMS Fragmentation for C₁₀H₉N₃O₂
| m/z (calculated) | Ion Formula | Proposed Fragmentation Pathway |
| 204.0717 | [C₁₀H₁₀N₃O₂]⁺ | [M+H]⁺ Molecular Ion |
| 176.0768 | [C₈H₆N₃O]⁺ | [M+H - C₂H₄]⁺ (Loss of ethene from ethyl group) or [M+H - CO]⁺ |
| 158.0662 | [C₈H₈N₃O]⁺ | [M+H - C₂H₅OH]⁺ (Loss of ethanol) researchgate.net |
| 130.0556 | [C₇H₆N₃]⁺ | Further fragmentation, loss of CO from m/z 158 |
Note: The fragmentation pathway is proposed based on the analysis of related heterocyclic esters.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Key expected vibrations include:
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H bond of the imidazole ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1740 cm⁻¹ is characteristic of the ester carbonyl group. mdpi.com
C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region are attributed to the stretching vibrations of the fused aromatic ring system.
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ range corresponds to the C-O stretching of the ester group.
Interactive Data Table: Characteristic Infrared (IR) Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3400 | N-H Stretch | Imidazole |
| 2850 - 3100 | C-H Stretch | Aromatic & Aliphatic |
| 1700 - 1740 | C=O Stretch | Ester Carbonyl mdpi.com |
| 1500 - 1650 | C=C / C=N Stretch | Imidazopyridine Ring |
| 1100 - 1300 | C-O Stretch | Ester |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy provides information about the electronic transitions within the molecule and its photophysical properties.
UV-Vis Absorption: Imidazo[4,5-b]pyridine derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated aromatic system. irb.hr The absorption spectra can be influenced by solvent polarity and the nature of substituents on the ring system. irb.hr For the title compound, absorption maxima are expected between 250 and 350 nm.
Fluorescence Spectroscopy: Many imidazo[1,5-a]pyridine and related heterocyclic cores are known to be fluorescent. unito.itnih.govnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The emission properties, including the wavelength and quantum yield, are highly sensitive to the molecular environment, such as solvent polarity. rsc.org For example, a red shift (shift to longer wavelength) in the emission spectrum with increasing solvent polarity often indicates a larger dipole moment in the excited state compared to the ground state, suggesting an intramolecular charge transfer character upon excitation. rsc.org
Interactive Data Table: Expected Photophysical Properties
| Property | Expected Range | Notes |
| Absorption λmax | 250 - 350 nm | Corresponds to π → π* transitions of the imidazopyridine core. irb.hrnih.gov |
| Emission λmax | 450 - 550 nm | Highly dependent on solvent and substitution. unito.it |
| Solvatochromism | Present | Emission spectra are expected to show a shift with solvent polarity. irb.hrrsc.org |
Chemical Transformations, Derivatization, and Functionalization Strategies of Ethyl 1h Imidazo 4,5 B Pyridine 2 Carboxylate
Ester Modifications: Hydrolysis to Carboxylic Acid and Subsequent Amidation
The ester functionality at the C2 position of ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate is a prime site for initial modifications, primarily through hydrolysis to the corresponding carboxylic acid, which then serves as a versatile intermediate for further derivatization, most notably amidation.
The hydrolysis of the ethyl ester to 1H-imidazo[4,5-b]pyridine-2-carboxylic acid is typically achieved under basic conditions. While specific literature on the hydrolysis of this compound is not abundant, the general principles of ester hydrolysis are applicable. This reaction is commonly carried out by heating the ester in the presence of an aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.
Once obtained, 1H-imidazo[4,5-b]pyridine-2-carboxylic acid can be readily converted to a variety of amides through reaction with a diverse range of primary and secondary amines. This amidation is facilitated by the use of coupling reagents that activate the carboxylic acid. Common coupling agents employed for such transformations include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. nih.govlookchemmall.com These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used, accommodating both electron-rich and electron-deficient amines. nih.gov
A variety of substituted anilines and aliphatic amines can be successfully coupled with the carboxylic acid to generate a library of N-substituted 2-carboxamides of the imidazo[4,5-b]pyridine core. This strategy is instrumental in creating structural diversity for biological screening and the development of new pharmaceutical agents.
Alkylation Reactions at Pyridine (B92270) and Imidazole (B134444) Nitrogen Atoms
The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can potentially undergo alkylation. The regioselectivity of these reactions is a key consideration and is influenced by the reaction conditions, the nature of the alkylating agent, and the substituents on the heterocyclic core.
N-alkylation of imidazo[4,5-b]pyridines typically occurs on the pyridine nitrogen (N4) and the imidazole nitrogens (N1 or N3). fabad.org.trresearchgate.net The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). fabad.org.trresearchgate.net The choice of base and solvent system can significantly impact the ratio of the resulting regioisomers.
Studies on related imidazo[4,5-b]pyridine systems have shown that alkylation with alkyl halides, such as benzyl (B1604629) bromide or ethyl bromoacetate, can lead to a mixture of N1, N3, and N4 alkylated products. researchgate.net The distribution of these isomers is dependent on both steric and electronic factors. For instance, the presence of substituents on the pyridine or imidazole ring can direct the alkylation to a specific nitrogen atom. The characterization and differentiation of the N-alkylated regioisomers are often achieved using advanced NMR techniques, such as 2D-NOESY, which can establish the spatial proximity between the newly introduced alkyl group and the protons on the heterocyclic core. fabad.org.tr
In some cases, specific reaction conditions can favor the formation of a particular regioisomer. For example, the use of certain organomagnesium reagents as bases has been shown to direct the alkylation to the more sterically hindered nitrogen atom in some 1,3-azole systems. sci-hub.se This highlights the potential for developing highly regioselective N-alkylation protocols for this compound.
Electrophilic and Nucleophilic Substitution Reactions on the Core Skeleton
The aromatic core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the pyridine and imidazole rings.
Electrophilic Substitution: The pyridine ring of the imidazo[4,5-b]pyridine system can undergo electrophilic substitution reactions such as halogenation and nitration. For instance, the halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been shown to occur on the pyridine ring, yielding di- and mono-halogenated products depending on the reaction conditions. These reactions are typically carried out in acetic acid at elevated temperatures.
Nucleophilic Substitution: The pyridine moiety of the imidazo[4,5-b]pyridine core can also be functionalized through nucleophilic aromatic substitution (SNAr) reactions. This is particularly effective when the pyridine ring is substituted with a good leaving group, such as a halogen. For example, chloro-substituted imidazo[4,5-b]pyridines can react with various nucleophiles, including amines, to afford the corresponding substituted derivatives. This approach has been utilized for the synthesis of 2-amino-imidazo[4,5-b]pyridines, where a halogen at the C2 position is displaced by an amine. researchgate.net
Furthermore, intramolecular nucleophilic aromatic substitution has been employed to create novel tetracyclic imidazo[4,5-a]pyridine derivatives from 5-fluoroimidazo[1,2-a]pyridines under basic conditions. researchgate.net This strategy highlights the potential for synthesizing complex fused systems from appropriately substituted this compound derivatives.
Cross-Coupling Reactions for Peripheral Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral diversification of the imidazo[4,5-b]pyridine scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions are particularly prominent in this context.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used for the arylation and heteroarylation of halo-substituted imidazo[4,5-b]pyridines. This reaction involves the coupling of a halide (typically bromide or iodide) with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups at specific positions on the imidazo[4,5-b]pyridine core, provided a halogen atom is present at the desired position. The reaction conditions are generally mild and tolerate a broad range of functional groups. organic-chemistry.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80-110 | Good to Excellent |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90-120 | Good to Excellent |
Heck Reaction: The Heck reaction provides a method for the vinylation of halo-imidazo[4,5-b]pyridines. This reaction couples the halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org While specific examples involving this compound are not extensively documented, the general applicability of the Heck reaction to aryl and heteroaryl halides suggests its potential for the functionalization of this scaffold. beilstein-journals.org This reaction would enable the introduction of various alkenyl groups, further expanding the chemical space accessible from this starting material.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80-120 |
| Herrmann's catalyst | - | NaOAc | NMP | 120-150 |
Synthesis of Complex Polyheterocyclic Systems Incorporating the Imidazo[4,5-b]pyridine Moiety
This compound and its derivatives are valuable building blocks for the construction of more complex polyheterocyclic systems. The inherent reactivity of the imidazo[4,5-b]pyridine core, coupled with the functional handles introduced through the aforementioned transformations, allows for a variety of cyclocondensation and annulation reactions.
One common strategy involves the derivatization of the ester group into a hydrazide, which can then undergo cyclization with various reagents to form fused triazole rings. For example, treatment of an imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide with ketones and subsequently with mercaptoacetic acid leads to the formation of thiazolidinone-fused systems. nih.gov A similar approach could be envisioned for derivatives of this compound.
Furthermore, the amino group of the imidazole ring and a suitably positioned functional group on the pyridine ring can participate in cyclization reactions to form additional fused rings. For instance, derivatives of imidazo[4,5-b]pyridine have been used to synthesize fused pyrimidine (B1678525) and triazine ring systems. The synthesis of imidazo[4,5-e]thiazolo[3,2-b]triazines has been achieved through the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters. beilstein-journals.org
The construction of these complex polyheterocyclic systems is of significant interest as it can lead to novel molecular architectures with unique biological activities and material properties. The versatility of the this compound scaffold makes it an attractive starting point for the exploration of new and diverse heterocyclic frameworks.
Exploration of Academic Research Applications and Future Directions in Chemical Science
Role as a Privileged Scaffold in Ligand Design and Chemical Biology
The imidazo[4,5-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.com This designation is attributed to its ability to bind to a variety of biological targets with high affinity, a consequence of its structural and electronic properties that mimic natural purines like adenine (B156593) and guanine. nih.gov This bioisosteric relationship allows derivatives of Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate to interact with biological systems, making it a cornerstone for the development of new therapeutic agents. nih.govuctm.edu
Conceptual Design of Ligands for Protein Targets and Enzyme Inhibition Mechanisms
The structural framework of this compound is a key starting point for designing ligands that can target a range of proteins, including kinases and receptors. nih.gov Its derivatives have been investigated as inhibitors for several enzymes implicated in disease. For instance, certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, which are crucial in cell cycle regulation and are often dysregulated in cancer. mdpi.com
The design of these inhibitors often involves modifying the substituents on the imidazo[4,5-b]pyridine ring to optimize interactions with the target protein's active site. Molecular docking studies are frequently employed to predict the binding modes of these compounds and guide the synthetic efforts toward more potent and selective inhibitors. nih.gov For example, research has demonstrated that specific substitutions on the imidazo[4,5-b]pyridine core can lead to significant anticancer activity by inhibiting CDK9. nih.gov The mechanism of inhibition often involves the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme's active site, effectively blocking its catalytic function.
| Target Enzyme | Derivative Type | Observed Activity |
| Cyclin-Dependent Kinase 2 (CDK2) | Substituted imidazo[4,5-b]pyridines | Inhibitory potency in the nanomolar range. mdpi.com |
| Aurora B | Substituted imidazo[4,5-b]pyridines | Good selectivity and inhibitory action. mdpi.com |
| p21-Activated Kinase 4 (PAK4) | Imidazo[4,5-b]pyridine-based inhibitors | Building block for novel inhibitors. nih.gov |
| Cyclin-Dependent Kinase 9 (CDK9) | Novel imidazo[4,5-b]pyridine derivatives | Significant anticancer activity and potent inhibition. nih.gov |
| Methionyl-tRNA synthetase | Imidazo[4,5-b]pyridine derivatives | Good inhibitory effect against Trypanosoma brucei. mdpi.com |
| Lumazine synthase | [1H,3H] imidazo[4,5-b] pyridine (B92270) analogues | Potential as novel antibiotics. nih.gov |
Exploration of Molecular Interactions with Biomolecules
The planar, aromatic nature of the imidazo[4,5-b]pyridine system makes it a candidate for intercalation into DNA and RNA. mdpi.com This mode of interaction, where the molecule inserts itself between the base pairs of the nucleic acid, can disrupt normal cellular processes and is a mechanism of action for some anticancer and antimicrobial drugs. While direct studies on this compound intercalation are not extensively detailed, the broader class of imidazopyridines has been explored for such properties. The potential for these interactions opens avenues for developing new therapeutic agents that target nucleic acids.
Intermediates in the Synthesis of Advanced Organic Molecules
This compound is a valuable intermediate in the synthesis of more complex organic molecules. organic-chemistry.orgeurjchem.com Its functional groups, the ester and the reactive sites on the heterocyclic core, allow for a variety of chemical transformations. This versatility enables chemists to build upon this scaffold to create a diverse array of compounds with potential applications in medicine and materials science. For example, it can serve as a precursor for the synthesis of the mutagen 1-Me-5-PhIP. organic-chemistry.org
Exploration in Catalysis and Materials Science
The utility of this compound and its derivatives extends beyond biology into the realms of catalysis and materials science. The nitrogen atoms in the imidazo[4,5-b]pyridine ring system can coordinate with metal ions, making these compounds potential ligands in coordination chemistry. mdpi.com
In the field of materials science, imidazo[4,5-b]pyridine derivatives have been investigated as corrosion inhibitors for metals like mild steel. najah.eduimist.ma These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. najah.eduresearchgate.net The efficiency of this inhibition is dependent on the concentration of the inhibitor and the specific substituents on the imidazo[4,5-b]pyridine core. najah.edu Quantum chemical calculations have been used to correlate the molecular structure of these inhibitors with their protective properties. najah.eduimist.ma
| Application Area | Specific Use | Key Findings |
| Catalysis | Ligands for metal complexes | Potential for creating novel catalysts. mdpi.com |
| Materials Science | Corrosion inhibitors for mild steel | High inhibition efficiency, forming a protective layer. najah.eduimist.ma |
Advancements in Synthetic Methodologies for Related Chemical Structures
The synthesis of the imidazo[4,5-b]pyridine core is a subject of ongoing research, with a focus on developing more efficient and environmentally friendly methods. uctm.eduorganic-chemistry.org Classical methods often involve the condensation of 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives. mdpi.com More recent advancements include palladium-catalyzed cross-coupling reactions, which offer a regioselective route to N1-substituted imidazo[4,5-b]pyridines. organic-chemistry.org Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields. eurjchem.com These modern synthetic strategies facilitate the creation of diverse libraries of imidazo[4,5-b]pyridine derivatives for various research applications. mdpi.comorganic-chemistry.org
Unexplored Reactivity and Chemical Transformations for Further Scaffold Utility
While much is known about the synthesis and application of this compound, there remains untapped potential in its chemical reactivity. Further exploration of its functionalization at various positions on the heterocyclic ring could lead to the discovery of novel compounds with unique properties. Investigating new types of reactions, such as C-H activation or photocatalytic transformations, could unlock new synthetic pathways and expand the utility of this versatile scaffold. The development of new reactions will undoubtedly lead to the creation of advanced materials and more effective therapeutic agents.
Integration with Supramolecular Chemistry and Niche Applications in Chemical Research
The unique structural and electronic properties of the imidazo[4,5-b]pyridine scaffold, a core component of this compound, make it a molecule of significant interest in the field of supramolecular chemistry. mdpi.com This domain of chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. The imidazo[4,5-b]pyridine core is adept at participating in several such interactions, including hydrogen bonding, π–π stacking, and metal coordination, positioning it as a versatile building block, or "tecton," for the construction of larger, self-assembled supramolecular architectures. mdpi.com
The imidazole (B134444) portion of the fused ring system offers potent hydrogen bonding sites, crucial for directing the self-assembly of molecules into ordered structures. acs.orgnih.gov Furthermore, the aromatic nature of the bicyclic system allows for π–π stacking interactions, which contribute to the stability of supramolecular assemblies. The nitrogen atoms within the rings, particularly the imidazole nitrogen, also serve as effective coordination sites for metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com
The ethyl carboxylate group at the 2-position introduces additional functionalities that can influence and guide the formation of supramolecular structures. The ester's oxygen atoms can act as hydrogen bond acceptors, while the ethyl group can engage in weaker, yet structurally significant, C—H⋯O interactions. researchgate.net These directed interactions are fundamental in crystal engineering, where the goal is to design and control the formation of solid-state structures with desired properties. nih.gov
The combination of the versatile imidazo[4,5-b]pyridine core with the directing influence of the ethyl carboxylate group provides a platform for designing complex, functional supramolecular systems. These systems have potential niche applications in areas such as chemical sensing, catalysis, and the development of novel materials.
Below is a summary of the key intermolecular interactions involving the core scaffold of this compound and their potential applications in supramolecular chemistry.
| Interaction Type | Participating Moiety | Potential Supramolecular Application |
| Metal Coordination | Imidazole and Pyridine Nitrogens | Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers. mdpi.com |
| Hydrogen Bonding | Imidazole N-H, Pyridine N, Carboxylate O | Directing self-assembly, formation of host-guest complexes, crystal engineering. mdpi.comacs.orgnih.gov |
| π–π Stacking | Aromatic Imidazo[4,5-b]pyridine Core | Stabilization of self-assembled structures, development of electronic materials. mdpi.com |
| Weak C—H⋯O Interactions | Ethyl Group and Carboxylate Oxygen | Fine-tuning of crystal packing and formation of extended molecular chains. researchgate.net |
Research into the broader family of imidazo[4,5-b]pyridine derivatives has highlighted their capacity to form stable mono- and dinuclear complexes with various metal ions, including Zn(II) and Cu(II). mdpi.com This coordinating ability is a cornerstone for their use in constructing ordered, multidimensional structures. For instance, derivatives of the core scaffold have been successfully incorporated into porphyrin structures to create tectons that self-assemble into zigzag coordination polymers upon metallation with zinc(II). Such research underscores the potential of this compound to serve as a ligand in the design of functional coordination networks.
The following table outlines potential research directions and niche applications for this compound within chemical science, based on the known properties of its core structure.
| Research Direction | Niche Application | Rationale |
| Ligand for MOFs | Gas storage, catalysis, chemical separation. | The nitrogen atoms of the imidazo[4,5-b]pyridine core can coordinate with metal centers to form porous, crystalline frameworks. mdpi.com |
| Host-Guest Chemistry | Molecular recognition, chemical sensing. | The scaffold can form cavities and binding pockets through self-assembly, enabling the selective binding of small molecules. |
| Crystal Engineering | Development of new pharmaceutical co-crystals, materials with tailored optical properties. | The multiple hydrogen bonding sites and potential for weak interactions allow for the predictable design of solid-state architectures. nih.govrsc.org |
| Self-Assembled Monolayers | Surface modification, development of biosensors. | The molecule's functionality allows for potential anchoring to surfaces, with intermolecular forces driving the formation of an ordered monolayer. |
While direct studies on the supramolecular chemistry of this compound are not extensively documented, the established principles of molecular self-assembly and the known interactive capabilities of the imidazo[4,5-b]pyridine scaffold strongly support its potential for these advanced applications. mdpi.com Future research in this area could unlock novel materials and systems with precisely controlled structures and functions.
Q & A
Q. What are the standard synthetic routes for Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via cyclization of 5-bromopyridine-2,3-diamine with ethyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃). Optimization involves solvent selection (polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography ensures high yields (60–75%) . For analogous compounds, microwave-assisted synthesis reduces reaction time and improves efficiency .
Q. How is this compound characterized post-synthesis?
Characterization includes:
Q. What biological activities are associated with this compound derivatives?
Brominated analogs (e.g., ethyl 6-bromo derivatives) show antimicrobial activity against E. coli (MIC 8 µg/mL) and antifungal effects (C. albicans, MIC 16 µg/mL). Anticancer potential is noted in vitro (IC₅₀ 10–20 µM against HeLa cells) via tubulin polymerization inhibition. Activity varies with substituents; electron-withdrawing groups enhance potency .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the design of imidazo[4,5-b]pyridine derivatives?
DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. For example, electron-deficient pyridine rings favor nucleophilic substitution at the 6-position. Solvent effects (PCM models) refine reaction pathway simulations, aiding in optimizing synthetic routes and predicting regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
Discrepancies may arise from assay conditions (e.g., serum content in cell culture) or impurities. Solutions include:
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion.
- Metabolic stability testing : Assess compound degradation in liver microsomes to clarify in vitro vs. in vivo discrepancies.
- Structural analogs : Test derivatives with single substituent changes to isolate activity drivers .
Q. How do crystallographic studies using SHELX improve structural analysis of imidazo[4,5-b]pyridines?
SHELX refines X-ray data to resolve bond lengths/angles and hydrogen-bonding networks. For ethyl 6-bromo derivatives, it confirms the planar bicyclic core and ester group orientation. Twinning or disorder in crystals is addressed via TWIN/BASF commands, ensuring accurate thermal parameter modeling .
Q. What are the structure-activity relationships (SAR) for modifying the ethyl ester group?
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility but reduces cell permeability.
- Bioisosteric replacement : Substituting the ester with amides retains activity while enhancing metabolic stability.
- Steric effects : Bulky substituents (e.g., tert-butyl) at the 2-position decrease target binding affinity .
Q. How can computational docking elucidate the mechanism of tubulin inhibition by imidazo[4,5-b]pyridines?
Molecular docking (AutoDock Vina) positions the compound in the colchicine-binding site of β-tubulin. Key interactions include hydrogen bonds with Thr179 and hydrophobic contacts with Val238. MD simulations (AMBER) validate binding stability, highlighting substituent effects on residence time .
Q. What experimental controls are critical in assessing the compound’s antiviral activity?
- Negative controls : Uninfected cells to rule out cytotoxicity.
- Positive controls : Approved antivirals (e.g., acyclovir) for efficacy benchmarking.
- Time-of-addition assays : Determine if the compound inhibits viral entry or replication.
- Resistance profiling : Serial passage under suboptimal concentrations to identify mutation-driven resistance .
Methodological Considerations
Q. How to optimize reaction yields in microwave-assisted synthesis?
Key parameters include:
Q. What analytical techniques validate the absence of regioisomeric byproducts?
Q. How to design dose-response studies for in vivo efficacy evaluation?
- Dose range : 10–100 mg/kg (oral) based on in vitro IC₅₀ values.
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability.
- Toxicology endpoints : Monitor liver enzymes (ALT/AST) and body weight changes.
- Control groups : Vehicle-only and reference compound (e.g., paclitaxel for anticancer studies) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
